Superior Nitration Yield in BF3-Catalyzed Synthesis vs. 1,2,4-Trimethyl-5-nitrobenzene
In a direct head-to-head comparison under identical BF3-catalyzed nitration conditions using silver nitrate in acetonitrile, the target compound, 1,2,3-trimethyl-4-nitrobenzene, was obtained in a yield of ~59% from its parent hydrocarbon 1,2,3-trimethylbenzene. In contrast, its close structural analog, 1,2,4-trimethyl-5-nitrobenzene, was obtained in a significantly lower yield of ~27% from 1,2,4-trimethylbenzene . This more than two-fold difference in yield highlights a fundamental difference in the reactivity of the parent hydrocarbons under these specific conditions, making 1,2,3-trimethyl-4-nitrobenzene a more accessible product via this synthetic route.
| Evidence Dimension | Synthetic Yield in BF3-Catalyzed Nitration |
|---|---|
| Target Compound Data | ~59% |
| Comparator Or Baseline | 1,2,4-Trimethyl-5-nitrobenzene: ~27% |
| Quantified Difference | ~32 percentage points (more than 2-fold increase) |
| Conditions | Nitration with AgNO3/BF3 in CH3CN solvent. |
Why This Matters
This directly quantifiable yield advantage is critical for process chemists and procurement specialists evaluating synthetic efficiency and cost-effectiveness of routes to specific trimethylnitrobenzene isomers.
